

Head-to-Head Comparison: Yoshi-864 and Temozolomide in Oncology

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Compound of Interest

Compound Name: Yoshi-864

Cat. No.: B1683515

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A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology therapeutics, DNA alkylating agents have long been a cornerstone of chemotherapy. This guide provides a head-to-head comparison of two such agents: **Yoshi-864**, a compound investigated in the mid- to late-20th century, and temozolomide, a current standard-of-care for several malignancies, most notably glioblastoma. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development endeavors.

Disclaimer: A significant disparity exists in the volume of available research for these two compounds. Temozolomide has been the subject of extensive preclinical and clinical investigation, establishing it as a key therapeutic agent. In contrast, the publicly available data for **Yoshi-864** is limited, primarily consisting of early-phase clinical trial results from several decades ago. This guide reflects this data imbalance.

Executive Summary

Feature	Yoshi-864	Temozolomide
Drug Class	DNA Alkylating Agent	DNA Alkylating Agent (imidazotetrazine derivative)
Primary Indication	Investigated in various solid tumors	Glioblastoma, Anaplastic Astrocytoma
Mechanism of Action	DNA alkylation and cross-linking	DNA methylation at N7 and O6 positions of guanine
Clinical Development Stage	Limited historical Phase II data	Approved and widely used in clinical practice
Key Efficacy Marker	Overall response rate	Overall survival, Progression-free survival
Resistance Mechanism	Not well-documented	O6-methylguanine-DNA methyltransferase (MGMT) repair

Mechanism of Action

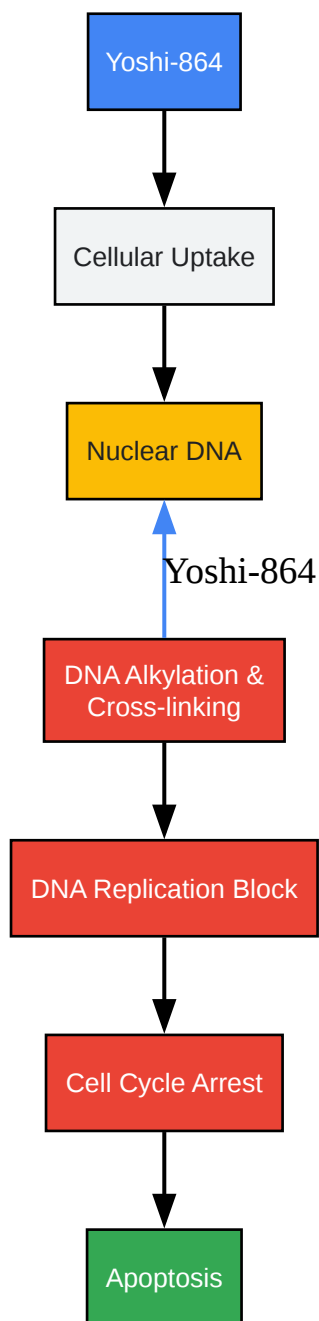
Both **Yoshi-864** and temozolomide exert their cytotoxic effects by damaging tumor cell DNA, albeit through distinct alkylation processes.

Yoshi-864 is described as an alkylsulfonate that functions by alkylating and cross-linking DNA, which consequently inhibits DNA replication.^[1] This bifunctional alkylation creates covalent bonds between DNA strands, a mechanism common to many classical chemotherapeutic agents.

Temozolomide is a prodrug that, under physiological conditions, converts to the active compound monomethyl triazeno imidazole carboxamide (MTIC). MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine residues.^[1] The methylation at the O6 position is the most cytotoxic lesion, leading to DNA double-strand breaks and subsequent cancer cell death.

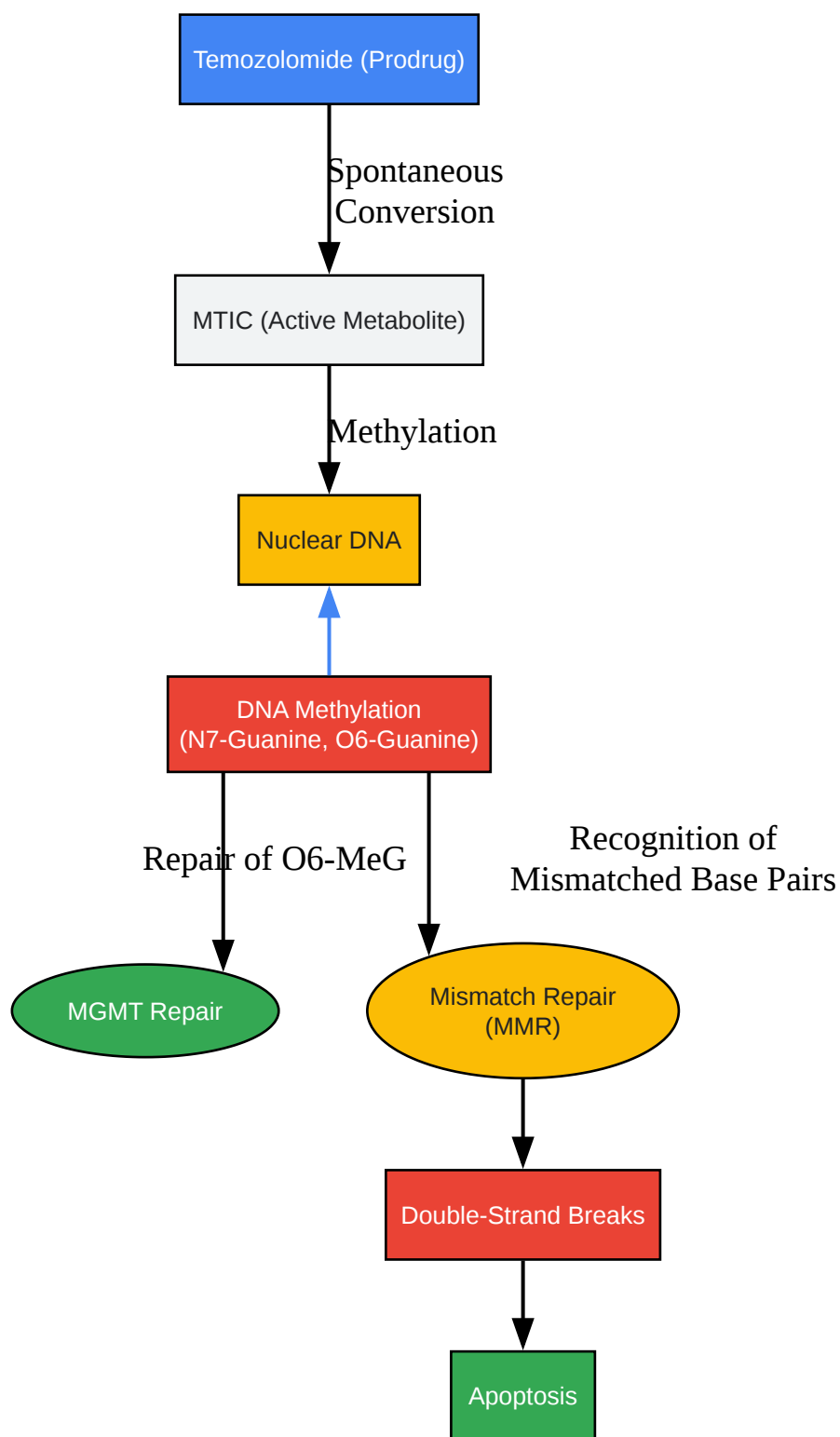
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **Yoshi-864** and the well-established pathway for temozolomide, along with a typical experimental workflow for evaluating such cytotoxic agents.



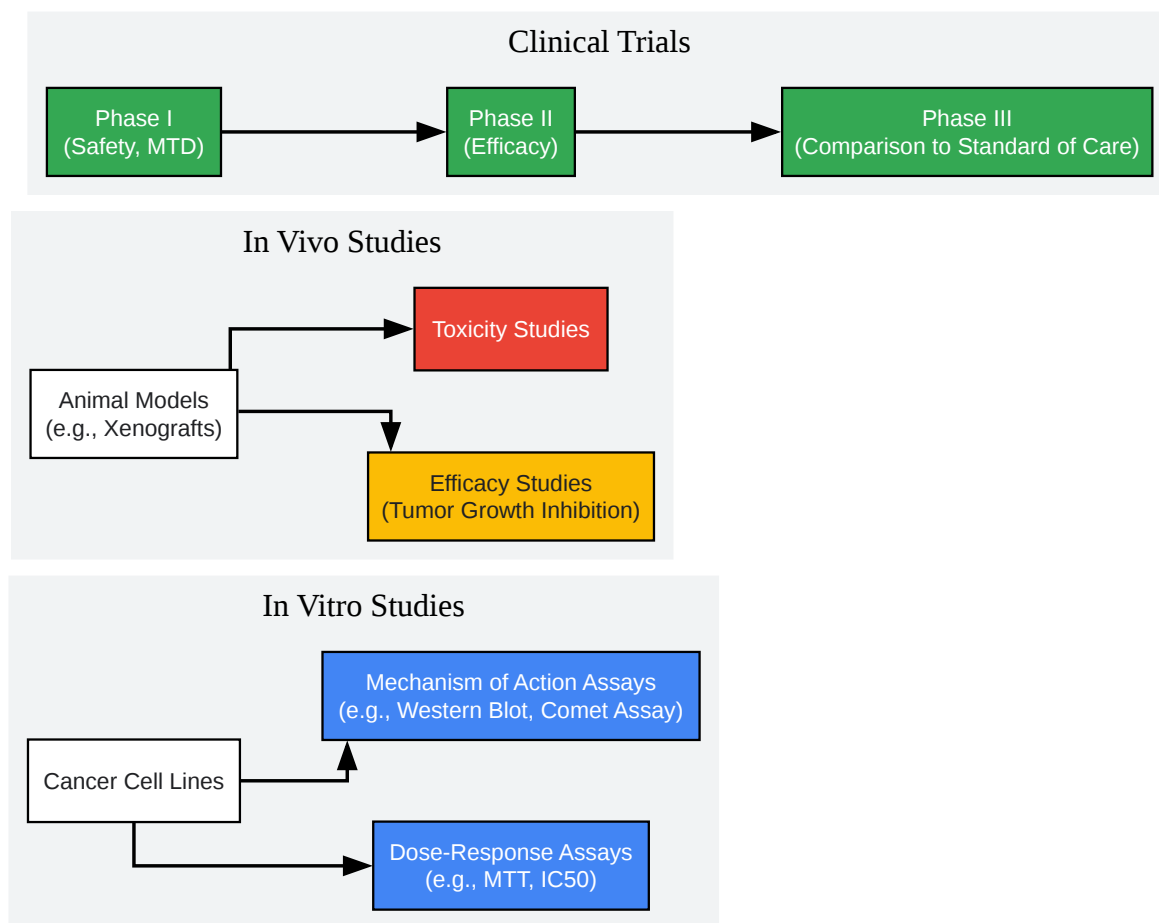
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Figure 1: Proposed Mechanism of Action for **Yoshi-864**.



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Figure 2: Temozolomide Mechanism of Action and DNA Repair Interaction.



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References

- 1. researchgate.net [researchgate.net]
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